molecular formula C21H23NO2 B12608963 Spiro[piperidine-3,9'-[9H]xanthen]-2-one, 1-butyl- CAS No. 648928-53-4

Spiro[piperidine-3,9'-[9H]xanthen]-2-one, 1-butyl-

Cat. No.: B12608963
CAS No.: 648928-53-4
M. Wt: 321.4 g/mol
InChI Key: AFQPAYXRTJHOLA-UHFFFAOYSA-N
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Description

Spiro[piperidine-3,9'-[9H]xanthen]-2-one, 1-butyl- is a bicyclic compound featuring a piperidine ring (six-membered nitrogen-containing heterocycle) fused via a spiro junction to a xanthene moiety (a tricyclic system comprising two benzene rings linked by an oxygen atom). Spiro compounds like this are of interest due to their conformational rigidity and diverse bioactivities, including anticancer and antimicrobial properties .

Properties

CAS No.

648928-53-4

Molecular Formula

C21H23NO2

Molecular Weight

321.4 g/mol

IUPAC Name

1-butylspiro[piperidine-3,9'-xanthene]-2-one

InChI

InChI=1S/C21H23NO2/c1-2-3-14-22-15-8-13-21(20(22)23)16-9-4-6-11-18(16)24-19-12-7-5-10-17(19)21/h4-7,9-12H,2-3,8,13-15H2,1H3

InChI Key

AFQPAYXRTJHOLA-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCCC2(C1=O)C3=CC=CC=C3OC4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[piperidine-3,9’-[9H]xanthen]-2-one, 1-butyl- typically involves multi-step organic reactions. One common synthetic route starts with the formation of the xanthene core, followed by the introduction of the piperidine ring through a spirocyclization reaction. The butyl group is then introduced via alkylation of the piperidine nitrogen. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Spiro[piperidine-3,9’-[9H]xanthen]-2-one, 1-butyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs, depending on the specific reagents and conditions used .

Scientific Research Applications

Spiro[piperidine-3,9’-[9H]xanthen]-2-one, 1-butyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Spiro[piperidine-3,9’-[9H]xanthen]-2-one, 1-butyl- involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity. The xanthene core can also participate in electron transfer processes, influencing cellular redox states. Additionally, the spirocyclic structure can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Ring Modifications

  • Piperidine vs. Azetidine: Spiro[azetidine-3,9'-[9H]xanthen]-2-one derivatives (e.g., 4-(9-Anthryl)-1-phenyl-): Azetidine’s four-membered ring introduces higher ring strain compared to piperidine, which may affect stability and reactivity. Spiro[pyrrolidine-3,9'-[9H]xanthen]-2-one, 1-butyl-: The pyrrolidine ring (five-membered) reduces basicity compared to piperidine. Ring puckering in pyrrolidine (as per Cremer-Pople coordinates ) may alter binding interactions in biological targets .

Substituent Effects

  • Butyl vs. In contrast, anthryl- or methoxyphenyl-substituted analogs (e.g., 4-(9-Anthryl)-1-(2,4-dimethoxyphenyl)-) exhibit bulkier aromatic substituents that may favor π-π stacking interactions but reduce solubility . Hydroxyl vs. Alkyl Substituents: Derivatives like Spiro[piperidine-4,9'-[9H]xanthen]-4'-ol, 1-methyl- feature polar hydroxyl groups, enabling hydrogen bonding but limiting lipid solubility .

Crystallographic and Conformational Analysis

  • Dihedral Angles : In 4-(9-Anthryl)-1-(2-methoxyphenyl)-spiro[azetidine-3,9'-xanthen]-2-one, the β-lactam ring is nearly planar (max deviation: -0.021 Å), with dihedral angles of 18.8° (vs. benzene) and 83.3° (vs. anthracene). Such rigidity contrasts with the more flexible piperidine ring in the target compound .
  • Hydrogen Bonding : C–H⋯O/N interactions stabilize crystal packing in azetidine derivatives , whereas the 1-butyl group may promote hydrophobic interactions in the target compound.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Heterocycle Substituent Molecular Weight* Key Properties
1-Butyl-spiro[piperidine-3,9'-xanthen]-2-one Piperidine (6) Butyl ~329.4 g/mol High lipophilicity
4-(9-Anthryl)-1-phenyl-spiro[azetidine-3,9'-xanthen]-2-one Azetidine (4) Anthryl, Phenyl ~526.6 g/mol π-π stacking, rigid conformation
1-Methyl-spiro[piperidine-4,9'-xanthen]-4'-ol Piperidine (6) Methyl, Hydroxyl ~283.3 g/mol Hydrogen bonding, polar

*Calculated based on molecular formulas.

Table 2: Crystallographic Parameters (Selected Compounds)

Compound Name Space Group Dihedral Angles (°) Hydrogen Bonding Reference
4-(9-Anthryl)-1-(2-methoxyphenyl)-spiro[azetidine-3,9'-xanthen]-2-one P-1 18.8 (benzene), 83.3 (anthracene) C–H⋯O, C–H⋯N
1-Butyl-spiro[piperidine-3,9'-xanthen]-2-one Not reported N/A Hydrophobic interactions

Research Findings and Implications

  • Anticancer Potential: Piperidine-containing spiro compounds (e.g., spiro[indoline-3,4-piperidine]-2-ones) show anticancer activity by targeting kinase pathways . The 1-butyl derivative may share similar mechanisms but requires validation.
  • Thermal Stability : Spiro compounds with phosphorus (e.g., 3,9-diphosphaspiro[5.5]undecane) exhibit high thermal stability , suggesting that the target compound’s stability could be modulated via substituent engineering.
  • Fluorescence Applications: Rhodamine B-derived spiro compounds (e.g., 2-amino-3',6'-bis(dimethylamino)-spiro[isoindole-3,9'-xanthene]-1-one) are used as fluorescent probes .

Biological Activity

Spiro[piperidine-3,9'-[9H]xanthen]-2-one, 1-butyl- is a unique spiro compound characterized by its bicyclic structure, which combines a piperidine ring with a xanthene moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer research and receptor antagonism. This article explores the biological activity of this compound, summarizing key findings from various studies.

Chemical Structure and Properties

The spirocyclic nature of Spiro[piperidine-3,9'-[9H]xanthen]-2-one, 1-butyl- enhances its chemical and physical properties, making it a promising scaffold for drug development. The compound's structure allows for specific interactions with biological targets, which can be exploited for therapeutic applications.

Anticancer Activity

Research indicates that Spiro[piperidine-3,9'-[9H]xanthen]-2-one, 1-butyl- exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell Line IC50 (µg/mL) Reference
K562 (human erythroleukemia)4 - 23
HeLa (cervical carcinoma)Not specified
Jurkat (acute T cell leukemia)Not specified
Sk-mel-2 (melanoma)Not specified
MCF-7 (breast cancer)Not specified

In vitro studies have demonstrated that this compound can inhibit cell proliferation and induce cell cycle arrest in the G0/G1 phase. For instance, after treatment with Spiro[piperidine-3,9'-[9H]xanthen]-2-one, 1-butyl-, the percentage of K562 cells in the G0/G1 phase increased significantly compared to control samples .

The mechanisms underlying the anticancer activity of Spiro[piperidine-3,9'-[9H]xanthen]-2-one, 1-butyl- include:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : It causes accumulation of cells in specific phases of the cell cycle, particularly G0/G1 and SubG1 phases .
  • Inhibition of Cell Motility : Studies using scratch assays have shown that this compound can inhibit the migration of melanoma cells, suggesting potential anti-metastatic properties .

Receptor Interactions

Spiro[piperidine-3,9'-[9H]xanthen]-2-one, 1-butyl- has also been studied for its interactions with various receptors. Notably, it has been identified as a potent antagonist for melanin-concentrating hormone receptor 1 (MCH-1R), with an IC50 value as low as 0.09 nM. This finding indicates its potential utility in treating disorders related to MCH signaling pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of spiro compounds similar to Spiro[piperidine-3,9'-[9H]xanthen]-2-one, 1-butyl-. For example:

  • A series of spiro-fused heterocyclic compounds were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The results showed promising cytotoxicity profiles comparable to those observed for Spiro[piperidine-3,9'-[9H]xanthen]-2-one, 1-butyl- .

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